

Amidoflumet: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoflumet is a trifluoromethanesulfonanilide derivative primarily recognized for its potent acaricidal and insecticidal properties.[1] Developed by Sumitomo Chemical, it is an active ingredient in products designed to control house dust mites.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of Amidoflumet, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and illustrating key chemical principles through diagrams. While the precise mode of action of Amidoflumet remains unknown, this guide consolidates the current knowledge of its physicochemical characteristics to support further research and development.[1][3]

Core Physical and Chemical Properties

Amidoflumet is a slightly yellow or colorless crystalline solid.[1][2] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Identification of Amidoflumet



Property	Value	Reference(s)
IUPAC Name	methyl 5-chloro-2- (((trifluoromethyl)sulfonyl)amin o)benzoate	[1]
Synonyms	5-Chloro-2- {[(trifluoromethyl)sulfonyl]amin o}benzoic acid methyl ester, Panduck	[3]
CAS Number	84466-05-7	[3][4][5]
Molecular Formula	C ₉ H ₇ CIF ₃ NO ₄ S	[3][4][5]
Molecular Weight	317.67 g/mol	[3][4][5][6]
Appearance	Slightly yellow or colorless crystalline solid; Beige powder	[1][2][3][6]

Table 2: Physicochemical Properties of Amidoflumet

Property	Value	Method/Conditions	Reference(s)
Melting Point	81 - 85 °C (around 82°C)	Not specified	[2]
Vapor Pressure	ca. 1.51 × 10 ⁻¹ Pa	Gas saturation method	[2]
Acid Dissociation Constant (pKa)	ca. 3.8	Not specified	[2]
Distribution Coefficient (logP)	4.13	Ambient shake flask method (pH 1, 24°C)	[2]
2.13	Ambient shake flask method (pH 5, 24°C)	[2]	
-0.28	Ambient shake flask method (pH 9, 24°C)	[2]	_



Table 3: Solubility Profile of Amidoflumet

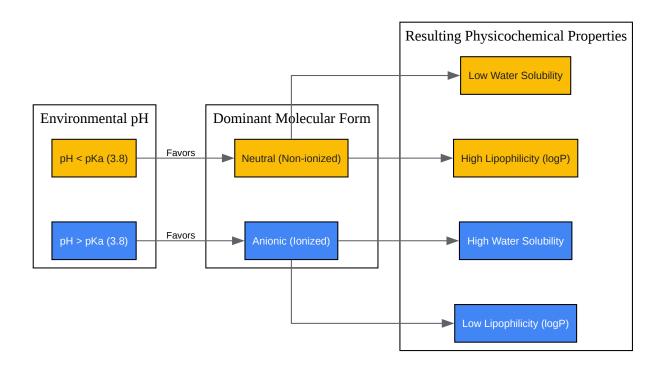
Solvent	Solubility Description	Quantitative Data	Reference(s)
Water	Poorly soluble	Not available	[2]
N,N- Dimethylformamide	Easily dissolved	Not available	[2]
Acetonitrile	Easily dissolved	Not available	[2]
Methanol	Easily dissolved	Not available	[2]
Acetone	Soluble	Not available	[3]
Ethanol	Soluble	Not available	[3][6]

Key Chemical Characteristics and Behavior

Amidoflumet's chemical behavior is significantly influenced by its acidic proton on the sulfonamide nitrogen, with a pKa of approximately 3.8.[2] This acidity dictates its state of ionization at different physiological pH values, which in turn affects its solubility and lipophilicity.

At a pH below its pKa (e.g., pH 1), **Amidoflumet** exists predominantly in its neutral, non-ionized form. This leads to lower solubility in water and a higher distribution coefficient (logP = 4.13), indicating greater lipophilicity.[2] Conversely, at a pH above its pKa (e.g., pH 9), it is primarily in its ionized (anionic) form, resulting in increased water solubility and a significantly lower logP value of -0.28.[2] This pH-dependent behavior is a critical consideration in formulation development and for understanding its biological interactions.





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Amidoflumet's pH-Dependent Properties

Experimental Protocols

The determination of the physicochemical properties of a compound like **Amidoflumet** relies on standardized experimental protocols. Below are detailed methodologies for two key experiments.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:



- Sample Preparation: A small amount of finely powdered, dry Amidoflumet is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a
 calibrated thermometer. The apparatus consists of a heating block or an oil bath to ensure
 uniform heating.
- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.
- Reporting: The melting point is reported as the range between T1 and T2.

Distribution Coefficient (logP) Determination: Shake-Flask Method

The shake-flask method is the traditional and a reliable technique for determining the octanol-water distribution coefficient, a measure of a compound's lipophilicity.

Methodology:

- Solvent Saturation: Equal volumes of n-octanol and a buffered aqueous solution (at the desired pH, e.g., 1, 5, or 9) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.
- Compound Addition: A known, small amount of Amidoflumet is dissolved in the saturated noctanol phase.
- Partitioning: A measured volume of the saturated aqueous phase is added to the n-octanol solution containing Amidoflumet.
- Equilibration: The mixture is agitated in a mechanical shaker at a constant temperature (e.g., 24°C) for a sufficient period to allow for the partitioning equilibrium to be reached.

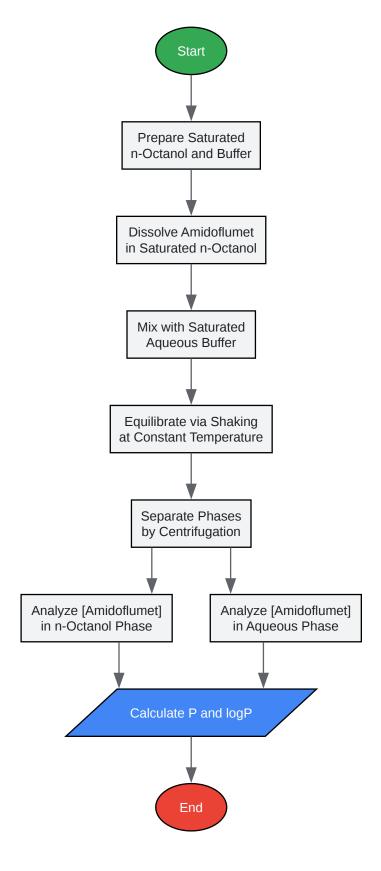






- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Analysis: The concentration of Amidoflumet in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The distribution coefficient (P) is calculated as the ratio of the concentration of
 Amidoflumet in the n-octanol phase to its concentration in the aqueous phase. The
 logarithm to the base 10 of this value is reported as logP.





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Workflow for logP Determination



Conclusion

This technical guide has summarized the key physical and chemical properties of **Amidoflumet** based on currently available scientific literature. The provided data on its identity, physicochemical parameters, and solubility, although in some cases qualitative, offer a foundational understanding for researchers. The pH-dependent nature of its solubility and lipophilicity is a critical characteristic. While the precise mode of action as an acaricide is yet to be elucidated, the information herein provides a solid basis for further investigation into its formulation, environmental fate, and biological activity.

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